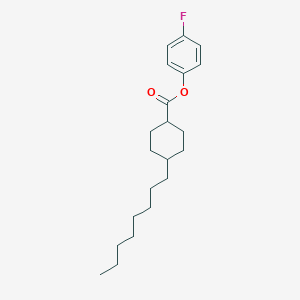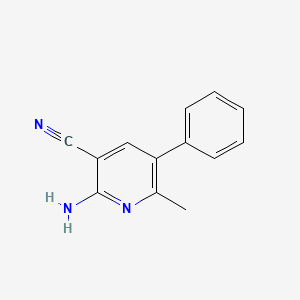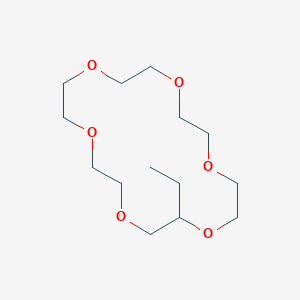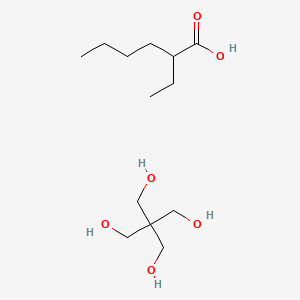
4-Fluorophenyl 4-octylcyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorophenyl 4-octylcyclohexane-1-carboxylate is an organic compound characterized by the presence of a fluorophenyl group attached to a cyclohexane ring, which is further substituted with an octyl chain and a carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophenyl 4-octylcyclohexane-1-carboxylate typically involves the esterification of 4-fluorophenyl cyclohexane-1-carboxylic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide, under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluorophenyl 4-octylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4-fluorophenyl 4-octylcyclohexane-1-carboxylic acid.
Reduction: Formation of 4-fluorophenyl 4-octylcyclohexane-1-methanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluorophenyl 4-octylcyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Fluorophenyl 4-octylcyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can engage in π-π interactions, while the octyl chain can insert into hydrophobic regions of proteins or membranes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
- Ethyl 4,4’‘-Difluoro-5’-hydroxy-1,1’:3’,1’‘-terphenyl-4’-carboxylate
- 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid
Comparison: 4-Fluorophenyl 4-octylcyclohexane-1-carboxylate is unique due to its long octyl chain, which imparts distinct hydrophobic properties compared to other similar compounds. This feature enhances its ability to interact with lipid membranes and hydrophobic protein regions, making it particularly useful in applications involving biological systems and drug delivery.
Propriétés
Numéro CAS |
79912-86-0 |
|---|---|
Formule moléculaire |
C21H31FO2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
(4-fluorophenyl) 4-octylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C21H31FO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)21(23)24-20-15-13-19(22)14-16-20/h13-18H,2-12H2,1H3 |
Clé InChI |
PHLIHTHZZLGEKX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2H-[1,3]Dithiolo[4,5-d]pyridazin-2-ylidene)-2H-[1,3]dithiolo[4,5-d]pyridazine](/img/structure/B14418580.png)




![2-[(Methylsulfanyl)methoxy]propane](/img/structure/B14418606.png)



![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-4-ylcyclohex-2-en-1-one](/img/structure/B14418631.png)

![8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14418636.png)


